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molecular formula C9H8FNO2 B1386431 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile CAS No. 917226-74-5

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile

Cat. No. B1386431
M. Wt: 181.16 g/mol
InChI Key: XSUCKXYFTBYZMV-UHFFFAOYSA-N
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Patent
US07928225B2

Procedure details

To potassium tert-butoxide (19.35 g) was added ethylene glycol (160 mL). The mixture was then heated to 50° C. At 50° C., 3,4-difluorobenzonitrile (20 g) was added and this was washed in with ethylene glycol (40 mL). The combined solution was heated to 80° C., and held at this temperature for two hours, before being cooled to 20° C. over one hour. The reaction mixture was filtered and washed with ethylene glycol (40 mL). To the filtrate was added water (200 mL) and dichloromethane (200 mL). The layers were separated and the organic layer was concentrated in vacuo, to give the sub-title compound as a waxy white solid (26.1 g, 100% yield).
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1F)[C:11]#[N:12].[CH2:17]([OH:20])[CH2:18][OH:19]>>[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:19][CH2:18][CH2:17][OH:20])[C:11]#[N:12] |f:0.1|

Inputs

Step One
Name
Quantity
19.35 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
160 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
this was washed in with ethylene glycol (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined solution was heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 20° C. over one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethylene glycol (40 mL)
ADDITION
Type
ADDITION
Details
To the filtrate was added water (200 mL) and dichloromethane (200 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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